molecular formula C15H24ClNO B1388919 (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride CAS No. 1185296-89-2

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Cat. No.: B1388919
CAS No.: 1185296-89-2
M. Wt: 269.81 g/mol
InChI Key: FXCIDNIQBFLVRI-UHFFFAOYSA-N
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Description

This compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propyl group (a three-carbon chain), and a tetrahydrofuran group (a five-membered ring containing oxygen). The exact structure would depend on the locations of these groups .


Chemical Reactions Analysis

Amines, including this compound, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination chemistry . The specific reactions that this compound might undergo would depend on its exact structure and the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an amine hydrochloride, it would likely be a solid at room temperature, and it would be expected to be soluble in water . Other properties, like melting point, boiling point, and specific optical rotation, would need to be determined experimentally .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it could interact with various biological targets, but this would need to be determined experimentally .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating any potential biological activity. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14;/h2-4,6-7,13,15-16H,5,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCIDNIQBFLVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-89-2
Record name 2-Furanmethanamine, tetrahydro-N-(1-methyl-3-phenylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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